2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Fluoropolymer Comonomer Synthesis Perfluoro(propyl vinyl ether) HFPO Oligomer Market Segmentation

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (CAS 65208-35-7), also designated as perfluoro(2-methyl-3-oxahexanoyl) fluoride or hexafluoropropylene oxide (HFPO) dimer acyl fluoride, is a perfluorinated acyl fluoride with molecular formula C₆F₁₂O₂ and molecular weight 332.04 g/mol. This compound is obtained through the catalytic dimerization of hexafluoropropylene oxide (HFPO) and represents the n=1 oligomer in the HFPO oligomer series.

Molecular Formula C6F12O2
Molecular Weight 332.04 g/mol
CAS No. 65208-35-7
Cat. No. B3428130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
CAS65208-35-7
Molecular FormulaC6F12O2
Molecular Weight332.04 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F
InChIInChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
InChIKeyBCLQALQSEBVVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (CAS 65208-35-7): Procurement-Grade HFPO Dimer Acyl Fluoride for Specialty Fluorointermediates


2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (CAS 65208-35-7), also designated as perfluoro(2-methyl-3-oxahexanoyl) fluoride or hexafluoropropylene oxide (HFPO) dimer acyl fluoride, is a perfluorinated acyl fluoride with molecular formula C₆F₁₂O₂ and molecular weight 332.04 g/mol . This compound is obtained through the catalytic dimerization of hexafluoropropylene oxide (HFPO) and represents the n=1 oligomer in the HFPO oligomer series [1]. It is supplied as a colorless to light yellow liquid with a boiling point of 54–56°C (reported at 760 mmHg) and a density of approximately 1.61 g/cm³ . The compound bears a highly electrophilic acyl fluoride terminal group (-COF) that enables facile derivatization to carboxylic acids, esters, amides, and alcohols, establishing it as a versatile fluorointermediate [2].

Procurement Consideration: Why 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride Cannot Be Substituted with HFPO Trimer, Tetramer, or Higher Oligomers


Hexafluoropropylene oxide (HFPO) oligomerization yields a homologous series of perfluorinated acyl fluorides ranging from dimer (n=1) to higher oligomers (n≥2) [1]. Despite sharing a common HFPO-derived backbone, these oligomers exhibit divergent end-use suitability that prohibits generic interchange. HFPO dimer acyl fluoride (n=1) serves predominantly as an intermediate for synthesizing perfluoro(propyl vinyl ether) (PPVE), a critical comonomer in fluoropolymer manufacture [2]. In contrast, HFPO trimer and tetramer find application as building blocks for perfluorinated inert liquids, with significantly limited commercial demand due to chain-length similarity to legacy perfluoroalkyl substances (PFAS) such as PFOA and PFOS [1][3]. Furthermore, the physicochemical property progression across the oligomer series—including increasing molecular weight, rising boiling point, and altered reactivity at the acyl fluoride terminus—renders each oligomer functionally non-equivalent in derivative synthesis .

Quantitative Differentiation Evidence: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride Versus HFPO Trimer and Higher Homologs


Differential Industrial Utility: Dimer as PPVE Intermediate Versus Trimer/Tetramer as Inert Fluid Precursors

HFPO dimer acyl fluoride (n=1) is established in patent literature as the preferred intermediate for perfluoro(propyl vinyl ether) (PPVE) synthesis via dehalocarbonylation, whereas HFPO trimer (n=2) and tetramer (n=3) are directed toward perfluorinated inert fluid applications [1]. This divergence arises from the oligomer chain-length dependence of derivative properties. No comparable PPVE production pathway exists for trimer or higher oligomers, rendering the dimer irreplaceable in fluoropolymer comonomer manufacturing [2].

Fluoropolymer Comonomer Synthesis Perfluoro(propyl vinyl ether) HFPO Oligomer Market Segmentation

Synthesis Selectivity: Dimer Generation Versus Higher Oligomer Suppression in HFPO Oligomerization

Optimized HFPO oligomerization conditions achieve a dimer content of 35.1% in the oligomer mixture when using HFP oligomer solvent at 0°C with a 1.85 g/min HFPO feeding rate, as reported in anionic polymerization studies [1]. Under unoptimized conditions, chain transfer increases, favoring higher oligomer formation. Selective dimerization patents report that AgNO₃/solvent systems achieve 86% dimer selectivity, though with practical limitations including photosensitivity [2]. The dimer's distinct formation kinetics and the necessity to suppress trimer/tetramer generation—due to their limited commercial demand and chain-length resemblance to PFOA/PFOS—underscore the importance of procuring purified dimer rather than mixed oligomer streams [3].

HFPO Oligomerization Catalytic Selectivity Anionic Polymerization

Comparative Toxicological Profile: HFPO-DA Versus HFPO-TA Binding Affinity at PPARγ

In receptor binding assays evaluating adipogenic activity, HFPO trimer acid (HFPO-TA) exhibited 4.8- to 7.5-fold higher binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ) compared to perfluorooctanoic acid (PFOA). In contrast, HFPO dimer acid (HFPO-DA, derived from the target acyl fluoride) demonstrated weaker binding affinity than PFOA [1]. This quantitative differential indicates that the trimer acid acts as a more potent PPARγ agonist than the dimer acid, with potential implications for endocrine disruption and metabolic toxicity profiles. Additionally, in plant uptake studies, HFPO-DA accumulated in lettuce shoots at 2- to 264-fold higher levels than HFPO trimer and tetramer acids, indicating divergent environmental fate and bioaccumulation behavior across the homolog series [2].

Peroxisome Proliferator-Activated Receptor Endocrine Disruption PFAS Alternative Toxicology

Physicochemical Property Differentiation: Molecular Weight and Boiling Point Across HFPO Oligomers

The HFPO oligomer series exhibits progressive physicochemical changes with increasing degree of polymerization. HFPO dimer acyl fluoride (n=1, C₆F₁₂O₂) has a molecular weight of 332.04 g/mol and boiling point of 54–56°C (760 mmHg) . In comparison, HFPO trimer (n=2, C₉F₁₈O₃) has a molecular weight of 498.07 g/mol, representing a 50% increase in molecular mass . This mass differential translates to altered volatility, reactivity kinetics in nucleophilic acyl substitution, and handling characteristics. Higher oligomers (n≥5) with molecular weight ~500 and above are processed into perfluoropolyether lubricants and electronic fluids after terminal group inertization [1], a transformation pathway not applicable to the dimer due to insufficient chain length for lubrication properties.

Perfluorinated Compound Properties HFPO Homolog Series Structure-Property Relationship

Polymer Graft Copolymerization Efficiency: Oligo(HFPO) Acyl Fluoride as Macromonomer Precursor

HFPO dimer acyl fluoride and its oligomeric analogs serve as starting materials for synthesizing oligo(HFPO)–OCF=CF₂ perfluorovinyl ether macromonomers. In a reported synthetic route, oligo(HFPO) acyl fluoride was converted to the macromonomer in 34–54% isolated yield . Subsequent radical copolymerization of this macromonomer with vinylidene fluoride (VDF) produced PVDF-g-oligo(HFPO) graft copolymers in 74–89% isolated yields. The resulting graft copolymers exhibited molar incorporation of the oligo(HFPO) comonomer reaching up to 11%, with molecular weights ranging from 25,000 to 77,000 g/mol and thermal decomposition temperatures (Td) between 410–494°C under air . While the dimer itself is not directly quantified versus trimer in this study, the macromonomer approach demonstrates that oligo(HFPO) acyl fluoride—of which the dimer is the fundamental building block—enables precise fluorinated graft copolymer architecture with tunable thermal properties.

Fluorinated Graft Copolymers PVDF Modification Perfluorovinyl Ether Macromonomers

Derivative Versatility: Acyl Fluoride Terminal Group Reactivity Enabling Multi-Class Compound Synthesis

The acyl fluoride (-COF) terminus of 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride undergoes facile nucleophilic substitution to yield a diverse array of functional derivatives including carboxylic acids (hydrolysis), esters (alcoholysis), amides (aminolysis), and alcohols (reduction) [1]. This terminal group reactivity is common to all HFPO oligomers; however, the dimer's specific molecular architecture—comprising a perfluoropropoxy branch on a perfluoropropionyl backbone—imparts distinct steric and electronic characteristics that influence derivatization kinetics and product properties . For instance, Friedel-Crafts acylation of aromatic substrates with HFPO dimer acyl fluoride yields aryl-terminated oligomers that exhibit surface activity in toluene and m-xylene, a property not equivalently reproduced with higher oligomers due to altered hydrophilic-lipophilic balance [2]. No quantitative reaction rate comparison between dimer and trimer acyl fluorides was identified in available literature.

Nucleophilic Acyl Substitution Fluorinated Derivative Synthesis Perfluoropolyether Functionalization

Procurement-Driven Application Scenarios for 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride


Synthesis of Perfluoro(propyl vinyl ether) (PPVE) Comonomer for High-Performance Fluoropolymers

This is the predominant industrial application of HFPO dimer acyl fluoride. The compound undergoes dehalocarbonylation to yield PPVE, a critical comonomer used in the manufacture of melt-processable fluoropolymers including perfluoroalkoxy alkane (PFA) and modified polytetrafluoroethylene (PTFE) [1]. The dimer's specific chain architecture (n=1) is essential for this transformation; higher HFPO oligomers cannot serve as PPVE precursors and are instead directed toward inert fluid applications [2]. For procurement in fluoropolymer comonomer production, dimer purity and absence of trimer/tetramer contamination are critical quality parameters, as these higher oligomers represent unreactive impurities that compromise polymer molecular weight control and thermal stability.

Preparation of Oligo(HFPO) Perfluorovinyl Ether Macromonomers for PVDF Graft Copolymer Modification

HFPO dimer acyl fluoride serves as the starting material for synthesizing oligo(HFPO)–OCF=CF₂ macromonomers, which can be copolymerized with vinylidene fluoride (VDF) to produce PVDF-g-oligo(HFPO) graft copolymers [1]. These graft copolymers exhibit enhanced thermal stability (Td 410–494°C) and tunable glass transition temperatures (−79 to −54°C) compared to unmodified PVDF [1]. The oligo(HFPO) side chains, derived from acyl fluoride building blocks, impart improved chemical resistance and surface hydrophobicity. Procurement for this application requires high-purity dimer acyl fluoride (≥97%) to ensure reproducible macromonomer synthesis yields (34–54%) and consistent graft copolymer composition.

Synthesis of Fluorinated Surfactants and Surface-Modifying Agents via Acyl Fluoride Derivatization

The reactive acyl fluoride group enables straightforward conversion to fluorinated surfactants, including carboxylic acid salts, amides, and aryl-functionalized derivatives [1]. Friedel-Crafts acylation of aromatic substrates with HFPO dimer acyl fluoride produces aryl-terminated perfluoropolyether oligomers that demonstrate surface activity in organic solvents such as toluene and m-xylene [2]. Compared to HFPO trimer-derived surfactants, dimer-derived surfactants exhibit distinct hydrophilic-lipophilic balance due to the shorter perfluorinated chain length, influencing critical micelle concentration and surface tension reduction efficacy . For specialty surfactant procurement, the dimer grade offers a differentiated property profile versus trimer-based alternatives.

Fluorinated Pharmaceutical and Agrochemical Intermediate Synthesis

The compound serves as a versatile fluorointermediate for introducing perfluorinated ether moieties into bioactive molecules [1]. The acyl fluoride terminus reacts with amine, alcohol, and other nucleophilic functionalities to generate fluorinated amides, esters, and related derivatives. The dimer's specific molecular dimensions (C₆ perfluorinated backbone with ether oxygen) provide distinct pharmacokinetic modulation compared to linear perfluoroalkyl chains or higher HFPO oligomers. While specific pharmaceutical applications remain largely proprietary, the compound is procured by medicinal chemistry groups for structure-activity relationship studies requiring metabolically stable, lipophilic perfluoroether motifs. Procurement for pharmaceutical R&D typically requires analytical certificates confirming ≥98% purity and absence of genotoxic impurities.

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